molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone

Bis(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B8370617
M. Wt: 270.24 g/mol
InChI Key: LSYMBIMGUYAOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)methanone typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, which can be carried out using a recyclable heterogeneous acidic catalyst. The reaction is conducted under continuous flow conditions at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product .

Industrial Production Methods

In an industrial setting, the continuous flow Friedel-Crafts acylation process is preferred due to its advantages, such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its dual benzodioxole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

bis(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2

InChI Key

LSYMBIMGUYAOLS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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